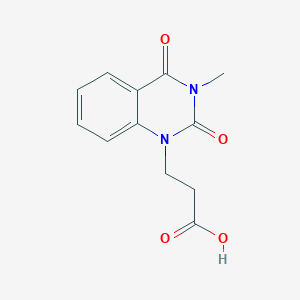

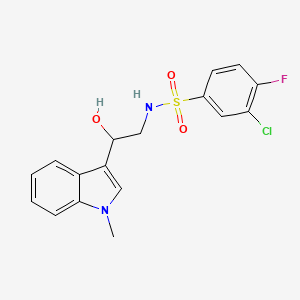

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and an isoxazole ring, another type of heterocyclic compound. The presence of these rings suggests that this compound might have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and isoxazole rings in separate steps, followed by their connection via the N-methyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Importance of Pyrazole Derivatives

Pyrazole derivatives are of significant interest in both combinatorial and medicinal chemistry due to their wide-ranging biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis of these compounds typically involves condensation followed by cyclization, using common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These protocols enable the annelation of different heterocyclic nuclei with pyrazoles, paving the way for the development of new biological agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Therapeutic Applications of Pyrazoline Derivatives

Pyrazoline derivatives have shown a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their applications span across multiple therapeutic areas, with a significant interest in their role as cannabinoid CB1 receptor antagonists, antiepileptic, antiviral, and antidiabetic agents, among others. The versatility of pyrazoline derivatives in drug development is underscored by their efficacy across a range of biological targets and disease states (Shaaban, Mayhoub, & Farag, 2012).

Novel Rearrangements and Synthesis of Heterocyclic Compounds

Investigations into the chemistry of functionally substituted carbonyl compounds have led to the discovery of new rearrangements and the revision of structures previously assigned to several molecules. These studies highlight the potential for developing novel synthetic strategies for heterocyclic compounds, contributing to the diversity of molecular structures available for pharmacological evaluation (Moustafa et al., 2017).

Pyrazinamide Resistance in Mycobacterium Tuberculosis

While not directly related to the specific chemical compound , research on pyrazinamide, a pyrazole-containing drug, has provided critical insights into the mechanisms of drug resistance in tuberculosis. Understanding the molecular basis of resistance to pyrazinamide can inform the development of novel therapeutic strategies for managing drug-resistant tuberculosis, illustrating the broader implications of pyrazole derivatives in medicinal chemistry (Njire et al., 2016).

Eigenschaften

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-22-16(12-7-8-12)9-14(20-22)11-19-18(23)15-10-17(24-21-15)13-5-3-2-4-6-13/h2-6,9-10,12H,7-8,11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXRRFWOTLFHNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2943060.png)

![6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one](/img/structure/B2943062.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylaniline](/img/structure/B2943064.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2943066.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2943071.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B2943074.png)

![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)

![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2943078.png)